molecular formula C21H27NO3 B2659632 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1014409-66-5

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Cat. No.: B2659632
CAS No.: 1014409-66-5
M. Wt: 341.451
InChI Key: IDKNOVDPZHNZLG-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Spiro compounds, similar to the one mentioned, are synthesized through various chemical reactions, including cyclocondensation and 1,3-dipolar cycloaddition reactions. These synthetic routes allow for the creation of novel spirochromenoquinolines and spiro[4.5]decane systems, showcasing the versatility of spiro compounds in synthetic chemistry (Bonacorso et al., 2015) (Ong & Chien, 1996). These compounds are evaluated for their biological activities, including acetylcholinesterase inhibition and cytotoxicity, indicating their potential in medicinal chemistry and drug discovery.

Catalysis and Chemical Reactions

Research has shown that spiro compounds can act as effective catalysts or intermediates in the synthesis of other complex molecules. For example, a novel basic ionic liquid containing dual basic functional groups based on spiro-pyrans demonstrates efficiency in promoting the synthesis of spiro-4H-pyrans through condensation reactions (Goli-Jolodar et al., 2016). This highlights the role of spiro compounds in facilitating various chemical transformations.

Photochromic and Antiproliferative Activities

Spiro compounds are also investigated for their photochromic properties and potential applications in materials science. Studies on spiro[fluorene-chromenes] analyze the effect of spiro-C atom incorporation into the pyran ring on photochromic properties, which could be useful in developing photoresponsive materials (Aldoshin et al., 1998). Additionally, heterocyclic compounds derived from spiro structures, such as cyclohexane-1,4-dione, have shown antiproliferative and anti-prostate cancer activities, indicating their significance in cancer research (Mohareb & Abdo, 2022).

Properties

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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